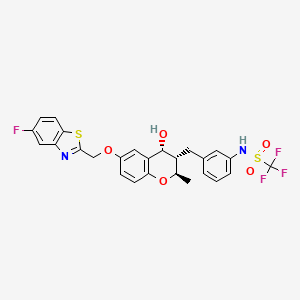

Methanesulfonamide, 1,1,1-trifluoro-N-(3-(((2R,3S,4R)-6-((5-fluoro-2-benzothiazolyl)methoxy)-3,4-dihydro-4-hydroxy-2-methyl-2H-1-benzopyran-3-yl)methyl)phenyl)-

Vue d'ensemble

Description

CP-195494 est un dérivé de benzothiazole qui a été étudié comme antagoniste du récepteur des leucotriènes.

Méthodes De Préparation

La synthèse du CP-195494 implique plusieurs étapes clés:

Condensation Aldolique : L'acétophénone réagit avec le 3-nitrobenzaldéhyde en présence de méthylate de sodium dans le méthanol à température ambiante pour former une énone.

Hydrogénation : La double liaison dans l'énone est hydrogénée sur du palladium sur charbon dans un mélange de méthanol-tétrahydrofurane, réduisant simultanément le groupe nitro et effectuant une hydrogénolyse O-benzylique pour donner une hydroxycétone.

Acylation : L'hydroxycétone est acylée avec du chlorure d'acétyle en présence de triéthylamine et de diméthylaminopyridine catalytique pour former un ester-amide.

Cyclisation : L'ester-amide est cyclisé en chroménone en utilisant de l'hydrure de sodium dans le diméthylsulfoxyde, suivi par de l'acide chlorhydrique dans l'acide acétique en reflux.

Hydrolyse et Formation de Sulfonamide : L'hydrolyse acide de l'amide donne une amine, qui est ensuite traitée avec l'anhydride triflique et la triéthylamine pour former la sulfonamide correspondante.

Déméthylation et Alkylation : L'éther est déméthylé avec de l'acide bromhydrique dans l'acide acétique pour donner un phénol, qui est ensuite alkylé avec du 2-(chlorométhyl)-5-fluorobenzothiazole.

Réduction et Résolution : La chroménone est réduite avec du L-Selectride dans le tétrahydrofurane à -78 °C pour donner la chromanone racémique, qui est ensuite résolue en ses énantiomères.

Analyse Des Réactions Chimiques

CP-195494 subit diverses réactions chimiques:

Oxydation : Il peut être oxydé pour former des sulfoxydes et des sulfones.

Réduction : Le groupe nitro dans son précurseur peut être réduit en une amine.

Substitution : Il peut subir des réactions de substitution nucléophile, en particulier au niveau du cycle benzothiazole.

Réactifs Courants : Méthylate de sodium, palladium sur charbon, chlorure d'acétyle, triéthylamine, diméthylaminopyridine, hydrure de sodium, anhydride triflique, acide bromhydrique et L-Selectride.

Principaux Produits : Les principaux produits formés comprennent les hydroxycétones, les ester-amides, les chroménones, les sulfonamides et les phénols.

4. Applications de la Recherche Scientifique

CP-195494 a été exploré pour diverses applications de recherche scientifique:

Chimie : Il sert de composé modèle pour étudier les antagonistes du récepteur des leucotriènes.

Biologie : Il est utilisé dans la recherche pour comprendre le rôle des récepteurs des leucotriènes dans les processus inflammatoires.

Médecine : Les applications thérapeutiques potentielles comprennent le traitement de l'asthme et d'autres maladies inflammatoires.

Industrie : Il est utilisé dans le développement de nouveaux médicaments anti-inflammatoires.

5. Mécanisme d'Action

CP-195494 exerce ses effets en se liant aux récepteurs des leucotriènes, inhibant ainsi l'action des leucotriènes, qui sont des médiateurs inflammatoires. Cette inhibition réduit l'inflammation et les symptômes associés. Les cibles moléculaires comprennent les récepteurs des leucotriènes, et les voies impliquées sont celles liées à la réponse inflammatoire .

Applications De Recherche Scientifique

CP-195494 has been explored for various scientific research applications:

Chemistry: It serves as a model compound for studying leukotriene receptor antagonists.

Biology: It is used in research to understand the role of leukotriene receptors in inflammatory processes.

Medicine: Potential therapeutic applications include the treatment of asthma and other inflammatory diseases.

Industry: It is used in the development of new anti-inflammatory drugs.

Mécanisme D'action

CP-195494 exerts its effects by binding to leukotriene receptors, thereby inhibiting the action of leukotrienes, which are inflammatory mediators. This inhibition reduces inflammation and related symptoms. The molecular targets include leukotriene receptors, and the pathways involved are those related to the inflammatory response .

Comparaison Avec Des Composés Similaires

CP-195494 est unique en raison de sa structure spécifique de benzothiazole et de son activité antagoniste puissante des récepteurs des leucotriènes. Des composés similaires comprennent:

Montélukast : Un autre antagoniste du récepteur des leucotriènes utilisé dans le traitement de l'asthme.

Zafirlukast : Semblable au montélukast, il est utilisé pour gérer les symptômes de l'asthme.

Pranlukast : Un autre antagoniste du récepteur des leucotriènes avec des applications similaires.

Ces composés partagent la caractéristique commune de l'antagonisme des récepteurs des leucotriènes mais diffèrent par leurs structures chimiques et leurs profils pharmacologiques spécifiques.

Activité Biologique

Methanesulfonamide, specifically the compound designated as 1,1,1-trifluoro-N-(3-(((2R,3S,4R)-6-((5-fluoro-2-benzothiazolyl)methoxy)-3,4-dihydro-4-hydroxy-2-methyl-2H-1-benzopyran-3-yl)methyl)phenyl)-, is a complex organic molecule with potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Description |

|---|---|

| IUPAC Name | Methanesulfonamide, 1,1,1-trifluoro-N-(3-(((2R,3S,4R)-6-((5-fluoro-2-benzothiazolyl)methoxy)-3,4-dihydro-4-hydroxy-2-methyl-2H-1-benzopyran-3-yl)methyl)phenyl)- |

| Molecular Formula | C26H22F4N2O5S2 |

| CAS Number | 158103-57-2 |

| Melting Point | 46°C - 57°C |

| Boiling Point | 90°C - 91°C |

The biological activity of this compound is primarily linked to its interaction with various biological targets. It has been observed to exhibit antiproliferative effects , particularly against certain cancer cell lines. The mechanism involves the modulation of signaling pathways that are crucial for cell growth and survival.

Targeted Pathways

Research indicates that this compound may influence pathways such as:

- Apoptosis Induction : Promoting programmed cell death in malignant cells.

- Cell Cycle Regulation : Disrupting the normal progression of the cell cycle in cancerous cells.

- Inflammatory Response Modulation : Altering cytokine production and immune responses.

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound:

Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7). The IC50 values ranged from 10 to 20 µM depending on the specific derivative tested.

Study 2: Inhibition of Tumor Growth

In vivo experiments using xenograft models showed that administration of this compound led to a reduction in tumor size by approximately 40% compared to control groups. This effect was attributed to the induction of apoptosis and inhibition of angiogenesis.

Study 3: Mechanistic Insights

A detailed mechanistic study revealed that this compound activates caspase-dependent pathways leading to apoptosis in cancer cells. Additionally, it was found to downregulate anti-apoptotic proteins such as Bcl-2.

Comparative Analysis

The following table summarizes the biological activities observed in various studies:

| Study | Cell Line/Model | Observed Effect | IC50 (µM) |

|---|---|---|---|

| Journal of Medicinal Chemistry | MCF-7 (Breast Cancer) | Significant cytotoxicity | 10 - 20 |

| In Vivo Tumor Model | Xenograft | Reduction in tumor size | N/A |

| Mechanistic Study | Various Cancer Cells | Activation of apoptosis pathways | N/A |

Propriétés

Numéro CAS |

158103-57-2 |

|---|---|

Formule moléculaire |

C26H22F4N2O5S2 |

Poids moléculaire |

582.6 g/mol |

Nom IUPAC |

1,1,1-trifluoro-N-[3-[[(2R,3S,4R)-6-[(5-fluoro-1,3-benzothiazol-2-yl)methoxy]-4-hydroxy-2-methyl-3,4-dihydro-2H-chromen-3-yl]methyl]phenyl]methanesulfonamide |

InChI |

InChI=1S/C26H22F4N2O5S2/c1-14-19(10-15-3-2-4-17(9-15)32-39(34,35)26(28,29)30)25(33)20-12-18(6-7-22(20)37-14)36-13-24-31-21-11-16(27)5-8-23(21)38-24/h2-9,11-12,14,19,25,32-33H,10,13H2,1H3/t14-,19-,25-/m1/s1 |

Clé InChI |

OQMSTTQHFRKDFE-LNMSCABWSA-N |

SMILES |

CC1C(C(C2=C(O1)C=CC(=C2)OCC3=NC4=C(S3)C=CC(=C4)F)O)CC5=CC(=CC=C5)NS(=O)(=O)C(F)(F)F |

SMILES isomérique |

C[C@@H]1[C@H]([C@H](C2=C(O1)C=CC(=C2)OCC3=NC4=C(S3)C=CC(=C4)F)O)CC5=CC(=CC=C5)NS(=O)(=O)C(F)(F)F |

SMILES canonique |

CC1C(C(C2=C(O1)C=CC(=C2)OCC3=NC4=C(S3)C=CC(=C4)F)O)CC5=CC(=CC=C5)NS(=O)(=O)C(F)(F)F |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

CP195494; CP 195494; CP-195494; (+)-CP-195494; UNII-1D055URF6U. |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.